N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide
Description
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a fused pyrroloimidazole core linked to a phenyl group substituted with a thiophene-2-sulfonamide moiety. The pyrroloimidazole scaffold (5H,6H,7H-pyrrolo[1,2-a]imidazole) is synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid, yielding an 86.31% isolated product with LC-MS confirmation (m/z 108.95 [MH+]) .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-23(21,16-7-3-9-22-16)18-13-5-1-4-12(10-13)14-11-17-15-6-2-8-19(14)15/h1,3-5,7,9-11,18H,2,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESIIEBKIIEYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyrroloimidazole core, the introduction of the phenyl group, and the attachment of the thiophene sulfonamide moiety. Common synthetic methods include:
Cyclization Reactions: The pyrroloimidazole core can be synthesized through cyclization reactions involving pyrrole and imidazole precursors.
Cross-Coupling Reactions: The phenyl group can be introduced using cross-coupling reactions such as Suzuki or Heck coupling.
Sulfonamide Formation: The thiophene sulfonamide moiety is typically introduced through sulfonation reactions using thiophene derivatives and sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Core Heterocyclic Structure
The pyrroloimidazole core distinguishes the target compound from structurally related heterocycles:
- Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): These feature a pyridine ring fused to imidazole, enhancing aromaticity and rigidity compared to the partially saturated pyrroloimidazole core. The pyridine-based analog exhibits a higher molecular complexity (51% yield, 243–245°C melting point) and nitro/cyano substituents that may improve binding affinity but reduce solubility .
- Pyrrolidine/imidazole hybrids: Building blocks like {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol (Mol. weight 199.17) demonstrate how hydroxyl or methyl groups on the core influence solubility and synthetic versatility .
Sulfonamide Functionalization
The thiophene-2-sulfonamide group in the target compound contrasts with sulfonamide derivatives in :
- Compound 7a/7b: These 2,4-diaminothiophene-5-yl derivatives incorporate malononitrile or ethyl cyanoacetate, introducing additional amino and cyano groups. While these modifications enhance electronic polarization, they may increase steric hindrance compared to the phenyl-linked sulfonamide in the target compound .
Data Tables and Research Findings
Table 1: Physical and Spectral Properties
Biological Activity
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that incorporates a pyrrolo[1,2-a]imidazole moiety linked to a thiophene sulfonamide. The molecular formula is , with a molecular weight of approximately 364.41 g/mol. Its unique structural components contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It acts on various receptors, potentially influencing cellular responses such as proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | |
| MCF-7 (Breast Cancer) | 3.2 | |
| HeLa (Cervical Cancer) | 4.0 |
The mechanism behind its antitumor activity involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest.
Antiviral Activity
This compound has also shown promise as an antiviral agent. In vitro assays indicated that it inhibits viral replication by targeting viral enzymes essential for the replication process.
Case Studies
- Study on Anticancer Effects : A study investigated the effects of this compound on human cancer cell lines and reported significant cytotoxicity compared to standard chemotherapeutics. The results suggested that it could serve as a lead compound for developing new anticancer therapies.
- Antiviral Research : Another study focused on its antiviral properties against influenza virus strains. The compound was effective in reducing viral load in treated cells, highlighting its potential in antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
